molecular formula C14H15NO2 B2821884 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2490431-93-9

3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B2821884
CAS No.: 2490431-93-9
M. Wt: 229.279
InChI Key: LJGMACFPCOBZDO-UHFFFAOYSA-N
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Description

3-Benzyl-6-methyl-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound with the molecular formula C14H15NO2 It is characterized by a bicyclic structure that includes a benzyl group and a methyl group attached to a nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of atoms and functional groups.

    3-Azabicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and substitution pattern.

Uniqueness

3-Benzyl-6-methyl-3-azabicyclo[320]heptane-2,4-dione is unique due to its specific combination of a benzyl group, a methyl group, and a nitrogen-containing bicyclic structure

Properties

IUPAC Name

3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-7-11-12(9)14(17)15(13(11)16)8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMACFPCOBZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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